2-Iodo-1-methoxynaphthalene

描述

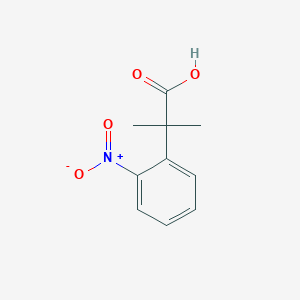

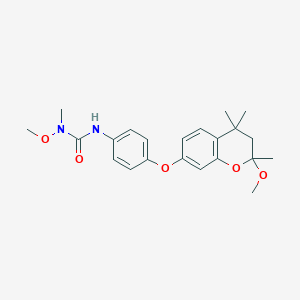

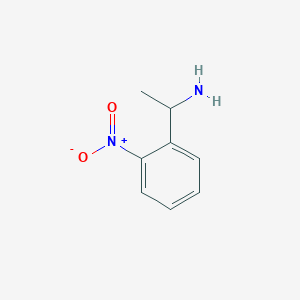

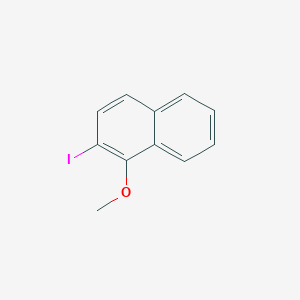

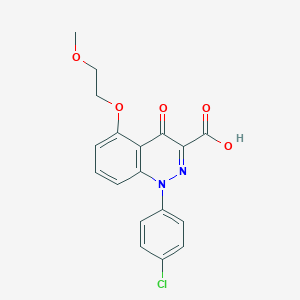

2-Iodo-1-methoxynaphthalene is a chemical compound with the molecular formula C11H9IO. It has a molecular weight of 284.098 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Iodo-1-methoxynaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by an iodine atom and at another position by a methoxy group (–OCH3) .科学研究应用

Catalytic Methylation and Acylation

Catalytic Methylation : 2-Methoxynaphthalene, a derivative of 2-Iodo-1-methoxynaphthalene, is significant in producing naproxen, a non-steroidal anti-inflammatory drug. Research by Yadav and Salunke (2013) explored using dimethyl carbonate as a greener methylation agent, focusing on catalysts based on calcined-hydrotalcite. The study highlighted high conversion and selectivity towards 2-methoxynaphthalene, contributing to more environmentally friendly synthesis processes (Yadav & Salunke, 2013).

Acylation Processes : The acylation of 2-methoxynaphthalene, another derivative, was investigated by Botella et al. (2003) using zeolite catalysts. They found that specific zeolite structures can significantly influence the selectivity of acylation products, which is crucial for optimizing chemical syntheses (Botella et al., 2003).

Spectroscopy and Dynamics Studies

- Spectroscopy Analysis : Troxler et al. (1997) conducted a study on the electronic transition of jet-cooled 2-methoxynaphthalene. They discovered two electronic origin transitions, providing insights into the conformation and intramolecular vibrational energy redistribution of the molecule. Such studies are critical for understanding molecular dynamics and properties (Troxler et al., 1997).

Fluorescent Labeling in HPLC Analysis

- Fluorescent Labeling Reagent : The use of derivatives like 2-bromoacetyl-6-methoxynaphthalene in high-performance liquid chromatography (HPLC) for analyzing biologically active carboxylic acids was researched by Gatti et al. (1992). This study highlights the utility of such compounds in developing sensitive and specific analytical methods (Gatti et al., 1992).

Photolithography Applications

- Photoacid Generators in Lithography : A study by O'Connor et al. (2008) demonstrated a 2-methoxynaphthalene dimer system as a sequential two-photon photoacid generator for double exposure lithography. This finding is significant for the advancement of photolithography techniques, offering potential improvements in lithographic resolution and efficiency (O'Connor et al., 2008).

Conducting Polymer Research

- Organic Semiconductors : Poly(2-methoxynaphthalene) is classified as a fused ring organic semiconductor with intriguing optical and electrical properties. Research by Meana-Esteban et al. (2014) provided a deeper understanding of the nature of charge carriers in this material, highlighting its potential in electronic applications (Meana-Esteban et al., 2014).

安全和危害

While specific safety data for 2-Iodo-1-methoxynaphthalene is not available, general precautions for handling similar iodinated organic compounds include avoiding inhalation or contact with skin and eyes. These compounds should be used only in a chemical fume hood with appropriate personal protective equipment .

属性

IUPAC Name |

2-iodo-1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXOOTRNYSBUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446967 | |

| Record name | 2-Iodo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1-methoxynaphthalene | |

CAS RN |

151560-43-9 | |

| Record name | 2-Iodo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)

![(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B182287.png)